tert-butyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate
CAS No.:
Cat. No.: VC13783283
Molecular Formula: C22H26N2O4
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26N2O4 |
|---|---|
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | tert-butyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate |
| Standard InChI | InChI=1S/C22H26N2O4/c1-22(2,3)28-21(26)24-14-13-18(17-11-7-8-12-19(17)24)23-20(25)27-15-16-9-5-4-6-10-16/h4-12,18H,13-15H2,1-3H3,(H,23,25)/t18-/m0/s1 |
| Standard InChI Key | NJZBNGRRLHNSBK-SFHVURJKSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
| SMILES | CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Introduction
Tert-butyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate is a complex organic compound belonging to the quinoline family. It exhibits significant biological activity, particularly as an antagonist or inhibitor of Toll-like receptors 7 and 8, which play crucial roles in the immune response. This compound is of interest in various therapeutic applications, including cancer treatment and immune modulation.
Synthesis and Chemical Reactions
The synthesis of tert-butyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate typically involves multi-step organic reactions. Specific reaction conditions, catalysts, and solvents can vary based on desired yield and purity levels.
Synthesis Steps
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Starting Materials: The synthesis often begins with appropriate quinoline derivatives.
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Reaction Conditions: Conditions may include the use of catalysts and specific solvents to facilitate reactions.
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Purification: Techniques such as chromatography are used to achieve high purity.
Biological Activity and Potential Applications
This compound is primarily known for its interaction with Toll-like receptors 7 and 8, which are pivotal in recognizing pathogens and initiating immune responses. Its potential applications include cancer treatment and immune modulation, given its ability to modulate these receptors.
Biological Activity Table
| Biological Activity | Description |
|---|---|
| Toll-like Receptor Inhibition | Inhibits TLR7 and TLR8 |
| Immune Modulation | Potential in immune response regulation |
| Cancer Treatment | Investigated for antitumor effects |
Research Findings and Future Directions
Research on tert-butyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate highlights its potential therapeutic applications. Further studies are needed to fully explore its efficacy and safety in clinical settings.
Future Research Directions
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Clinical Trials: Conducting clinical trials to assess efficacy and safety.
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Mechanism of Action: Detailed studies on its interaction with biological targets.
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Structure Optimization: Modifying the compound to enhance selectivity and potency.
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